4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
4-Bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a 1-methyl-2-oxo-tetrahydroquinoline scaffold.
Properties
IUPAC Name |
4-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3S/c1-19-15-8-5-13(10-11(15)2-9-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-8,10,18H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPNGUMYVJXWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then subjected to bromination to introduce the bromine atom. The sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom on the benzene ring serves as a primary site for nucleophilic substitution due to its electron-withdrawing nature and leaving-group potential.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| SNAr (Aromatic) | Sodium methoxide (NaOMe), MeOH, reflux | 4-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Variable |
| Thiol Substitution | Thiophenol, K₂CO₃, DMF, 80°C | 4-Phenylthio-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Moderate |
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Mechanism : The bromine undergoes substitution via an aromatic nucleophilic pathway, facilitated by the electron-withdrawing sulfonamide group.
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Limitations : Steric hindrance from the tetrahydroquinoline moiety may reduce reaction rates compared to simpler aryl bromides .
Oxidation of the Tetrahydroquinoline Core
The tetrahydroquinoline ring can be oxidized to a fully aromatic quinoline system, altering electronic properties.
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 100°C | N-(1-Methyl-2-oxoquinolin-6-yl)-4-bromobenzenesulfonamide | Complete dehydrogenation |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, rt | Partially oxidized intermediates | Selective C-H activation |
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Impact : Oxidation enhances conjugation, potentially increasing binding affinity in biological systems.
Reduction of the 2-Oxo Group
The ketone group in the tetrahydroquinoline moiety can be reduced to a secondary alcohol.
| Reagent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 4-Bromo-N-(1-methyl-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | Racemic mixture |
| LiAlH₄ | THF, reflux | Same as above | Higher diastereoselectivity |
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Applications : Reduction modifies hydrogen-bonding capacity, useful in prodrug design.
Cross-Coupling Reactions
The bromine atom enables participation in palladium-catalyzed cross-coupling reactions.
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Scope : These reactions diversify the aromatic ring for structure-activity relationship (SAR) studies .
Functionalization of the Sulfonamide Group
The sulfonamide nitrogen can undergo alkylation or acylation under basic conditions.
Photochemical Reactions
The bromine atom may participate in light-induced reactions, though data is limited.
| Conditions | Outcome | Reference |
|---|---|---|
| UV light, CCl₄ | Radical formation at the bromine site | Hypothesized |
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. Notably, its minimum inhibitory concentration (MIC) values indicate potent activity:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 32 |
| Streptococcus pyogenes | 0.097 |
The compound's mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .
Antiviral Properties
In addition to its antibacterial effects, this compound has also been evaluated for antiviral activity. Studies have indicated that it possesses inhibitory effects against several viruses, including herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV). The antiviral efficacy was assessed through in vitro assays, revealing promising results that warrant further investigation into its potential as an antiviral agent .
Anticancer Activity
Research has also explored the anticancer potential of this compound. Preliminary findings suggest that the compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown that it can significantly reduce the viability of various cancer cell lines .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through several methods including:
- Suzuki-Miyaura Coupling : This method allows for the formation of carbon-carbon bonds and has been successfully employed to create derivatives with enhanced biological activities.
- Steglich Esterification : This technique is utilized to modify the sulfonamide group for improved solubility and bioavailability.
These synthetic pathways not only facilitate the development of this compound but also enable the exploration of novel derivatives with potentially enhanced pharmacological profiles .
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. This inhibition can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substitution pattern on the benzene ring and the tetrahydroquinoline core significantly influences molecular properties. Key analogs include:
Table 1: Comparative Analysis of Sulfonamide Derivatives
Key Findings :
- Thermal Stability : Chloro-substituted 8d exhibits decomposition at 220–224.5°C, suggesting bromo derivatives may require careful thermal handling .
- Crystallography : The dimethoxy analog (3b) demonstrates utility in protein-lasing studies, implying that bromo substitution in the target compound could modulate binding affinity in similar biological systems .
Structural and Functional Divergences
- Core Scaffold: Unlike 8c–8e (tetrahydroisoquinoline), the target compound and 3b feature a tetrahydroquinoline core.
- Sulfonamide Linkage : All analogs retain the sulfonamide group, critical for hydrogen bonding. However, substituents like bromo (electron-withdrawing) versus methoxy (electron-donating) may influence electronic density and reactivity .
Q & A
Q. Advanced Optimization
- Continuous Flow Reactors : Improve efficiency for the Povarov reaction by enhancing heat/mass transfer .
- Microwave-Assisted Synthesis : Reduces reaction time for sulfonylation steps .
- Purification : Use preparative HPLC or automated column chromatography for higher purity (>95%) .
Which analytical techniques are most reliable for structural characterization?
Q. Basic Techniques
Q. Advanced Methods
- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry .
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations in complex regiochemical scenarios .
What molecular targets or biological mechanisms are associated with this compound?
Q. Hypotheses from Structural Analogs
Q. Methodological Validation
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to target proteins.
- Cellular Assays : Use CRISPR-edited cell lines to confirm target engagement (e.g., knockout of suspected pathways) .
How do structural modifications (e.g., bromo vs. other substituents) affect bioactivity?
Q. Structure-Activity Relationship (SAR) Insights
- Bromine Substituent : Enhances lipophilicity (LogP ~3.5) and may improve blood-brain barrier penetration .
- Methyl Group at 1-Position : Reduces metabolic degradation compared to bulkier substituents (e.g., benzyl) .
Q. Advanced SAR Strategies
- Parallel Synthesis : Generate analogs with varied substituents (e.g., 4-ethoxy, 4-cyclohexyl) and screen via high-throughput assays .
- Computational Docking : Predict binding modes with targets like bromodomains using AutoDock Vina .
What methods are recommended for quantifying this compound in biological matrices?
Q. Basic Protocol
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in H2O/acetonitrile) and monitor transitions specific to the molecular ion .
Q. Advanced Considerations
- Stable Isotope Labeling : Synthesize a deuterated internal standard (e.g., CD3 at the methyl group) to improve quantification accuracy .
- Microsampling Techniques : Validate in vivo pharmacokinetics via dried blood spot (DBS) analysis .
How does the compound’s stability vary under different storage conditions?
Q. Stability Profile
Q. Methodological Mitigation
- Lyophilization : Stabilizes the compound for long-term storage at -80°C .
- Excipient Screening : Test antioxidants (e.g., BHT) in formulation buffers .
What challenges arise in resolving its crystal structure, and how are they addressed?
Q. Common Issues
Q. Advanced Solutions
- Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion .
- SHELXL Refinement : Apply restraints for disordered regions and validate via R-factor convergence (<0.05) .
Can computational models predict its interactions with biological targets?
Q. Advanced Approaches
- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100 ns trajectories (e.g., Desmond software) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at the sulfonamide-enzyme interface .
What scalability challenges exist in synthesizing this compound?
Q. Key Bottlenecks
- Povarov Reaction Scalability : Exothermicity requires controlled temperature in batch reactors .
- Sulfonylation Purity : Byproducts (e.g., di-sulfonylated derivatives) necessitate rigorous purification .
Q. Industrial Translation
- Flow Chemistry : Mitigate exothermic risks and improve yield (>80%) via continuous processing .
- Tagged Reagents : Use resin-bound intermediates to simplify purification .
How should conflicting bioactivity data across studies be reconciled?
Q. Root Causes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
